molecular formula C15H26N2O4S B2864855 1-(4-(3-(Isobutylsulfonyl)azetidine-1-carbonyl)piperidin-1-yl)ethanone CAS No. 1797885-93-8

1-(4-(3-(Isobutylsulfonyl)azetidine-1-carbonyl)piperidin-1-yl)ethanone

Cat. No.: B2864855
CAS No.: 1797885-93-8
M. Wt: 330.44
InChI Key: SOEVCJNWUSMUAW-UHFFFAOYSA-N
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Description

1-(4-(3-(Isobutylsulfonyl)azetidine-1-carbonyl)piperidin-1-yl)ethanone (CAS 1797885-93-8) is a synthetic organic compound with the molecular formula C15H26N2O4S and a molecular weight of 330.4 g/mol . It features a complex structure that incorporates both piperidine and azetidine rings, a key characteristic of advanced pharmaceutical intermediates. The azetidine ring is a significant pharmacophore in medicinal chemistry, found in a variety of biologically active molecules and natural products . For instance, azetidine derivatives are present in marine alkaloids with cytotoxic and antibacterial properties, as well as in established therapeutics like the antihypertensive drug azelnidipine . This compound serves as a versatile building block for researchers developing new chemical entities. Its structure, which includes the less common azetidine ring, is valuable for creating conformationally constrained analogs of larger molecules, such as peptides, and for exploring novel structure-activity relationships . The integration of the isobutylsulfonyl group further enhances its potential as a precursor in synthesizing candidates for various pharmacological targets. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[4-[3-(2-methylpropylsulfonyl)azetidine-1-carbonyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4S/c1-11(2)10-22(20,21)14-8-17(9-14)15(19)13-4-6-16(7-5-13)12(3)18/h11,13-14H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOEVCJNWUSMUAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2CCN(CC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Sulfonyl Group Reactivity

The isobutylsulfonyl group (−SO₂−iBu) is electron-withdrawing and participates in nucleophilic substitution or elimination reactions. Key findings:

  • Nucleophilic Attack : The sulfonyl group stabilizes adjacent carbanions, enabling substitution at the azetidine β-position under basic conditions. For example, hydroxide ions may displace the sulfonyl group, leading to azetidine ring-opening (see Table 1) .

  • Reduction : While uncommon, sulfonyl groups can be reduced to thioethers using reagents like LiAlH₄, though direct evidence for this compound is limited .

Azetidine Ring Reactivity

The strained four-membered azetidine ring exhibits unique reactivity:

  • Ring-Opening : Under acidic or nucleophilic conditions (e.g., aqueous HCl or NaCN), the azetidine ring undergoes cleavage. For example, hydrolysis yields γ-amino ketones (Figure 1) .

  • Electrophilic Substitution : The nitrogen in the azetidine ring can react with acylating agents (e.g., acetyl chloride) to form secondary amides, though steric hindrance may limit this .

Piperidine and Acetyl Group Reactions

  • Amide Hydrolysis : The piperidine-linked amide bond (−CON−) hydrolyzes under acidic (HCl/H₂O) or basic (NaOH) conditions, producing carboxylic acid and piperidine derivatives .

  • Ketone Reactivity : The acetyl group (ethanone) undergoes typical ketone reactions:

    • Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol .

    • Nucleophilic Addition : Grignard reagents (e.g., MeMgBr) add to the carbonyl, forming tertiary alcohols .

Cross-Coupling and Functionalization

Patent data highlights synthetic strategies for analogous azetidine derivatives:

  • Suzuki-Miyaura Coupling : Palladium-catalyzed cross-coupling introduces aryl/heteroaryl groups at reactive positions (e.g., replacing sulfonyl groups with boronic esters) .

  • Michael Addition : DBU-catalyzed additions to α,β-unsaturated carbonyl systems are feasible, leveraging the acetyl group’s electrophilicity .

Stability and Degradation Pathways

  • Thermal Stability : The compound is stable below 150°C but may decompose at higher temperatures, releasing SO₂ gas from the sulfonyl group .

  • Oxidative Degradation : Strong oxidants (e.g., KMnO₄) target the piperidine ring, forming N-oxides or breaking C−N bonds .

Mechanistic Insights

  • Azetidine Ring-Opening : Proceeds via nucleophilic attack at the β-carbon, forming a tetrahedral intermediate that collapses to release SO₂iBu⁻ (Figure 2) .

  • Amide Hydrolysis : Acid-catalyzed mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

Table 1: Key Structural Differences and Similarities
Compound Name Core Structure Substituents Notable Functional Groups
Target Compound Piperidin-1-yl ethanone 3-(Isobutylsulfonyl)azetidine-1-carbonyl at position 4 Azetidine, sulfonyl, carbonyl
Iloperidone Intermediate () Piperidin-1-yl ethanone 4-(6-Fluorobenzo[d]isoxazol-3-yl)propoxy-3-methoxyphenyl Fluoro-benzisoxazole, methoxy
Vandetanib Derivative () Piperidin-1-yl ethanone Quinazolin-7-yloxy, nitroimidazole Quinazoline, nitroimidazole
1-(3-(Piperidin-1-yl)phenyl)ethanone () Piperidin-1-yl ethanone Phenyl at position 3 Aromatic ring
Risperidone Impurity 19 () Piperidin-1-yl ethanone 2,4-Difluorobenzoyl Difluoro-benzoyl

Key Observations :

  • The target compound’s azetidine-sulfonyl group distinguishes it from analogs with aromatic (e.g., phenyl, benzisoxazole) or heteroaromatic (e.g., tetrazole, quinazoline) substituents .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) LogP (Predicted)
Target Compound* ~380 (estimated) N/A N/A ~2.5 (estimated)
Vandetanib Derivative (Compound 3, ) 582.28 174.6–177.1 N/A N/A
1-(3-(Piperidin-1-yl)phenyl)ethanone () 203.28 N/A 124–125.5 (0.5 Torr) 4.32
Risperidone Impurity 19 () 267.27 N/A N/A N/A

Notes:

  • The target compound’s higher molecular weight (due to the azetidine-sulfonyl group) may influence solubility and bioavailability compared to simpler analogs like ’s phenyl derivative.

Insights :

  • The absence of synthetic data for the target compound limits direct comparison, but crystallization (as in ) and amide coupling (as in ) are common strategies for piperidin-1-yl ethanone derivatives .

Spectral and Stability Data

  • NMR Studies: highlights isomerization in 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone due to amide bond dynamics. The target compound’s azetidine-sulfonyl group may reduce isomerization by increasing steric hindrance .
  • Mass Spectrometry : The Iloperidone intermediate () shows m/z 443 ([M+H]⁺), while nitroimidazole derivatives () have higher m/z values (~570–638), consistent with their larger substituents .

Q & A

Q. Methodological Considerations :

  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during sulfonylation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency .
  • Catalysts : Lewis acids (e.g., AlCl₃) improve ketone formation yields but require rigorous moisture exclusion .

How can structural ambiguities in this compound be resolved using advanced spectroscopic and computational techniques?

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., azetidine ring protons at δ 3.5–4.0 ppm; piperidine carbons at δ 45–55 ppm). NOESY confirms spatial proximity of isobutylsulfonyl and piperidine groups .
  • X-ray Crystallography : Resolves bond angles (e.g., azetidine C-N-C ~90°) and confirms the isobutylsulfonyl group’s orientation .
  • DFT Calculations : Predicts stable conformers and validates experimental NMR/IR data (e.g., sulfonyl stretching modes at 1150–1300 cm⁻¹) .

What biological targets are hypothesized for this compound, and how are binding affinities quantified?

Advanced Research Question

  • Target Identification : Molecular docking suggests affinity for GPCRs (e.g., serotonin receptors) due to structural similarity to piperidine-based pharmacophores .
  • In Vitro Assays : Radioligand binding assays (e.g., ⁵-HT₂A receptor) measure IC₅₀ values (reported in the nanomolar range for related compounds) .
  • Enzyme Inhibition : Kinase inhibition is assessed via fluorescence polarization (e.g., EGFR inhibition with Kd ~50 nM) .

How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Advanced Research Question

  • ADME Prediction : Tools like SwissADME predict moderate blood-brain barrier penetration (logBB ~0.3) and CYP3A4-mediated metabolism .
  • Solubility Enhancement : QSPR models suggest introducing polar groups (e.g., hydroxyl) at the piperidine 4-position to improve aqueous solubility (logP reduction from 3.2 to 2.5) .
  • Metabolic Stability : MD simulations identify susceptible sites (e.g., sulfonyl group) for deuteration to prolong half-life .

What contradictory data exist regarding this compound’s reactivity, and how are these resolved experimentally?

Advanced Research Question

  • Sulfonamide Stability : Some studies report hydrolysis under acidic conditions (pH <2), while others show stability at pH 4–9 . Resolution involves kinetic studies using HPLC to track degradation products .
  • Ketone Reactivity : Discrepancies in Friedel-Crafts acylation yields (30–70%) are attributed to trace moisture; strict anhydrous protocols improve reproducibility .

What strategies are employed to analyze structure-activity relationships (SAR) for derivatives of this compound?

Advanced Research Question

  • Analog Synthesis : Modifications include replacing isobutylsulfonyl with methylsulfonyl (reduces logP by 0.8) or substituting piperidine with morpholine (alters target selectivity) .
  • Biological Profiling : Dose-response curves (EC₅₀) and toxicity screens (e.g., hERG inhibition) prioritize analogs with therapeutic indices >10 .

How do formulation challenges (e.g., solubility, stability) impact preclinical studies?

Advanced Research Question

  • Solubility : Low aqueous solubility (<10 µg/mL) necessitates nanoparticle encapsulation or co-solvents (e.g., PEG 400) for in vivo dosing .
  • Stability : Degradation under UV light (t₁/₂ = 4 hrs) requires amber vials and antioxidant additives (e.g., BHT) .

What analytical workflows validate synthetic intermediates and detect impurities?

Basic Research Question

  • HPLC-MS : Monitors reaction progress (e.g., sulfonamide intermediate retention time = 8.2 min) and quantifies impurities (<0.5% by area) .
  • GC-FID : Detects residual solvents (e.g., DMF <500 ppm) .

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